(E)-1-(2-methylallyl)-2-styryl-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
1-(2-methylprop-2-enyl)-2-[(E)-2-phenylethenyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2/c1-15(2)14-21-18-11-7-6-10-17(18)20-19(21)13-12-16-8-4-3-5-9-16/h3-13H,1,14H2,2H3/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJUCFPTZUAWIC-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-methylallyl)-2-styryl-1H-benzo[d]imidazole typically involves the condensation of appropriate aldehydes with benzimidazole derivatives. One common method includes the use of a base-catalyzed reaction where the aldehyde and benzimidazole are reacted in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Styryl Group Incorporation
The styryl group (vinylbenzene) may be introduced via cross-coupling reactions, such as Suzuki or Heck coupling , though direct evidence from the literature is limited. Analogy to benzo[d]imidazoles with aryl substituents suggests:
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Position 2 substitution : A halogen (e.g., Br or I) at position 2 could enable coupling with styryl boronic acids under palladium catalysis.
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E-configuration control : Stereoselective coupling methods (e.g., Heck reaction) may dictate the geometry of the double bond.
N-Alkylation with 2-Methylallyl Group
N-alkylation of benzo[d]imidazoles is well-documented, often using alkyl halides (e.g., 2-methylallyl bromide) in the presence of bases like NaOH or K2CO3 . For example:
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Reaction conditions : Alkylation typically occurs in polar aprotic solvents (e.g., DMF) under reflux.
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Yields : Reported yields for similar alkylations range from 45% to 72% .
Cyclization and Substitution Mechanisms
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Cyclization : The benzo[d]imidazole core forms via intramolecular cyclodehydration , as observed in DMF-based syntheses .
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Alkylation : Nucleophilic substitution at the imidazole nitrogen involves attack by alkyl halides, facilitated by deprotonation of the nitrogen .
Advantages of Synthetic Methods
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Green chemistry : Copper-catalyzed N-arylation and microwave-assisted protocols minimize waste and energy use .
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Functional group tolerance : Methods like DMF-mediated cyclization tolerate diverse substituents (e.g., esters, nitro groups) .
Structural Features
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E-geometry : The styryl group’s configuration is critical for reactivity, potentially influencing conjugation or intermolecular interactions.
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Substituent effects : The 2-methylallyl group may enhance lipophilicity and steric bulk, affecting solubility and biological activity.
Antimicrobial and Antiproliferative Activity
While specific data for this compound is unavailable, analogous benzo[d]imidazoles exhibit:
Scientific Research Applications
(E)-1-(2-methylallyl)-2-styryl-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (E)-1-(2-methylallyl)-2-styryl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their functions. The pathways involved may include signal transduction pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-methylallyl)-2-phenyl-1H-benzo[d]imidazole
- 1-(2-methylallyl)-2-vinyl-1H-benzo[d]imidazole
- 1-(2-methylallyl)-2-ethyl-1H-benzo[d]imidazole
Uniqueness
(E)-1-(2-methylallyl)-2-styryl-1H-benzo[d]imidazole is unique due to the presence of both the styryl and 2-methylallyl groups, which confer distinct chemical and biological properties
Biological Activity
(E)-1-(2-methylallyl)-2-styryl-1H-benzo[d]imidazole is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its notable biological activities, particularly as an antimicrobial and anticancer agent. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound this compound belongs to a class of imidazole derivatives known for their diverse biological properties. Its synthesis typically involves the condensation of appropriate aldehydes with benzimidazole derivatives, often utilizing base-catalyzed reactions in solvents such as ethanol or methanol under reflux conditions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of various benzimidazole derivatives, including this compound. The compound has been investigated for its effectiveness against a range of microbial pathogens:
- Staphylococcus aureus : Exhibits significant activity with minimum inhibitory concentrations (MIC) below 10 µg/mL.
- Candida albicans : Demonstrates moderate antifungal activity, with MIC values ranging from 25 to 100 µg/mL.
- Mycobacterium smegmatis : Shows promising results, indicating potential use against tuberculosis-related pathogens .
Anticancer Activity
The anticancer properties of this compound have also been explored. Research indicates that imidazole derivatives can induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest : The compound has been shown to affect cell cycle progression, leading to increased apoptosis in cancer cell lines.
- Inhibition of Tumor Growth : In vivo studies have demonstrated that it can inhibit tumor growth in xenograft models, suggesting its potential as a therapeutic agent against certain cancers .
The biological activity of this compound is attributed to several mechanisms:
- Charge Transfer Complex Formation : The compound can form charge transfer complexes with various biological molecules, enhancing its interaction with cellular targets.
- Biochemical Pathways : It is involved in pathways that convert triplet excitons into singlet states, which may contribute to its photodynamic effects in cancer therapy.
- Receptor Interactions : Its amphoteric nature allows it to act as a receptor for anions and cations, influencing cellular signaling pathways.
Study on Antimicrobial Efficacy
A study published in PMC evaluated the antimicrobial efficacy of synthesized benzimidazoles, including analogs of this compound. The results indicated that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, with some demonstrating potent effects against resistant strains like MRSA .
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| 3ao | < 1 | Staphylococcus aureus |
| 3ad | 3.9–7.8 | Staphylococcus aureus |
| 3at | 250 | Escherichia coli |
Anticancer Studies
In another study focusing on the anticancer properties, this compound was tested on various cancer cell lines. The findings revealed that the compound significantly reduced cell viability at concentrations as low as 10 µM, highlighting its potential as a lead compound for further development in cancer therapeutics .
Q & A
Q. What are the common synthetic routes for (E)-1-(2-methylallyl)-2-styryl-1H-benzo[d]imidazole, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves coupling reactions between substituted benzimidazoles and styryl groups. Key methods include:
- Catalytic One-Pot Synthesis : Lanthanum chloride (LaCl₃) catalyzes the condensation of o-phenylenediamine with cinnamic acid derivatives under reflux, yielding (E)-2-styrylbenzimidazoles with melting points of 201–203°C and IR spectra confirming C=C stretching (1,633 cm⁻¹) .
- Alkylation Reactions : Using NaH in THF, ethyl bromoacetate reacts with (E)-2-styrylbenzimidazole to introduce the 2-methylallyl group, followed by crystallization for purification .
- Green Chemistry Approaches : Nano-SiO₂ catalysts improve reaction efficiency (e.g., 85% yield) by reducing side products, as demonstrated in analogous benzimidazole syntheses .
Q. Table 1: Comparison of Synthetic Methods
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- IR Spectroscopy : Identifies functional groups (e.g., C=N stretch at 1,598 cm⁻¹, C=C at 1,633 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms regioselectivity and stereochemistry. For example, styryl protons appear as doublets (δ 6.8–7.5, J = 16 Hz) , while methylallyl groups show δ 1.8–2.2 (CH₃) and 5.1–5.3 (allylic CH₂) .
- HPLC-PDA : Validates purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradient) .
- X-Ray Crystallography : Resolves E-isomer configuration via intermolecular C–H···O hydrogen bonds .
Q. Table 2: Key Spectral Data
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking, DFT) predict the biological activity and binding mechanisms of this compound derivatives?
Methodological Answer:
- Molecular Docking : TRPV1 antagonists like mavatrep (IC₅₀ = 4.6 nM) were designed by docking benzimidazole scaffolds into receptor pockets (PDB: 3J5P). Key interactions include π-π stacking with Tyr511 and hydrogen bonds with Arg557 .
- DFT Calculations : Optimizes electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, electron-withdrawing groups on the styryl moiety enhance electrophilicity, correlating with antimicrobial activity .
- ADMET Prediction : Tools like SwissADME assess bioavailability (e.g., LogP <5 for blood-brain barrier penetration in antidepressant studies) .
Q. Table 3: Computational Insights for TRPV1 Antagonism
Q. What strategies are employed to resolve contradictions in biological activity data across different studies for benzimidazole derivatives?
Methodological Answer:
- Meta-Analysis of SAR : Compare substituent effects. For example, 4-chloro substitution enhances antibacterial activity (MIC = 8 µg/mL against S. aureus), while 4-methoxy groups favor antidepressant effects (IC₅₀ = 12 µM in serotonin reuptake assays) .
- Orthogonal Assays : Validate antimicrobial claims (e.g., MIC vs. time-kill assays) to distinguish bacteriostatic vs. bactericidal effects .
- Structural Elucidation : Use X-ray/NMR to confirm stereochemical discrepancies. For instance, Z-isomers of styrylbenzimidazoles show 10-fold lower TRPV1 affinity than E-isomers .
Q. Table 4: Addressing Data Contradictions
Q. What advanced functionalization techniques enable the diversification of this compound for targeted applications?
Methodological Answer:
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties, improving water solubility for CNS-targeted antidepressants .
- Suzuki-Miyaura Coupling : Attaches aryl boronic acids to the benzimidazole core, enabling fluorescence tagging for imaging studies .
- Protecting Group Strategies : Tosyl groups facilitate regioselective alkylation at N1, avoiding N3 side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
